molecular formula C9H8N2O2 B8652236 3-Cyano-4-hydroxy-N-methylbenzamide

3-Cyano-4-hydroxy-N-methylbenzamide

Cat. No.: B8652236
M. Wt: 176.17 g/mol
InChI Key: KDPLSZBCFDBAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-4-hydroxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-cyano-4-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H8N2O2/c1-11-9(13)6-2-3-8(12)7(4-6)5-10/h2-4,12H,1H3,(H,11,13)

InChI Key

KDPLSZBCFDBAMO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Cyano-N-methyl-4-(methyloxy)benzamide (E279, Step 2) (346 mg, 1.82 mmol), was dissolved in dry dichloromethane (10 ml), cooled to 0° C. and treated with boron tribromide (1M solution in dichloromethane) (9.11 ml, 9.11 mmol). The mixture was stirred for 30 minutes, allowed to warm to room temperature and stirred for 18 hours. The mixture was cooled in an ice bath, treated with water added dropwise and then allowed to warm to room temperature. The mixture was poured onto 2M hydrochloric acid (10 ml) and extracted with ethyl acetate. The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated in vacuo. The resulting residue was purified by column chromatography eluting with a mixture of ethyl acetate dichloromethane (1:1) to afford the title compound (86 mg); MS (ES+) m/e 177 [M+H]+.
Name
3-Cyano-N-methyl-4-(methyloxy)benzamide
Quantity
346 mg
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reactant
Reaction Step One
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10 mL
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9.11 mL
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reactant
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0 (± 1) mol
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10 mL
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Synthesis routes and methods II

Procedure details

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